molecular formula C17H17ClO B3023845 3'-Chloro-3-(2,3-dimethylphenyl)propiophenone CAS No. 898769-41-0

3'-Chloro-3-(2,3-dimethylphenyl)propiophenone

Cat. No.: B3023845
CAS No.: 898769-41-0
M. Wt: 272.8 g/mol
InChI Key: GJDLNYSRJLRBTL-UHFFFAOYSA-N
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Description

3’-Chloro-3-(2,3-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H17ClO and a molecular weight of 272.77 g/mol . It is a derivative of propiophenone, where the phenyl ring is substituted with a chlorine atom at the 3’ position and two methyl groups at the 2 and 3 positions. This compound is used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Target of Action

It is known to be used as a reactant in the synthesis of various compounds , suggesting that its targets could be the enzymes or catalysts involved in these reactions.

Mode of Action

It is known to participate in reactions such as the bio-catalyzed asymmetric reduction method to synthesize (s)-3-chloro-1-phenylpropanol . In this process, it likely interacts with the catalysts or enzymes to undergo a reduction reaction.

Action Environment

Factors such as temperature and solvent can influence the yield and enantioselectivity of the phenylation of 3’-chloropropiophenone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-3-(2,3-dimethylphenyl)propiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 2,3-dimethylbenzene (o-xylene) is reacted with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of 3’-Chloro-3-(2,3-dimethylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-3-(2,3-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Chloro-3-(2,3-dimethylphenyl)propiophenone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3’-Chloro-3-phenylpropiophenone: Lacks the dimethyl substitution on the phenyl ring.

    3’-Chloro-3-(4-methylphenyl)propiophenone: Has a single methyl group at the 4 position instead of two at the 2 and 3 positions.

    3’-Chloro-3-(2,4-dimethylphenyl)propiophenone: Methyl groups are at the 2 and 4 positions instead of 2 and 3.

Uniqueness

3’-Chloro-3-(2,3-dimethylphenyl)propiophenone is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring. This structural arrangement can influence its reactivity and interaction with other molecules, making it distinct from similar compounds .

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO/c1-12-5-3-6-14(13(12)2)9-10-17(19)15-7-4-8-16(18)11-15/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDLNYSRJLRBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644627
Record name 1-(3-Chlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-41-0
Record name 1-Propanone, 1-(3-chlorophenyl)-3-(2,3-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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